2-Aminoethyl 2-phenylbutanoate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl 2-phenylbutanoate hydrochloride typically involves the esterification of 2-phenylbutanoic acid with 2-aminoethanol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Aminoethyl 2-phenylbutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-Aminoethyl 2-phenylbutanoate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Aminoethyl 2-phenylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: Similar in structure but contains a methacrylate group instead of a phenylbutanoate group.
2-Aminoethyl 2-methylacrylate hydrochloride: Contains a methylacrylate group instead of a phenylbutanoate group.
Uniqueness
2-Aminoethyl 2-phenylbutanoate hydrochloride is unique due to its specific combination of an aminoethyl group and a phenylbutanoate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H18ClNO2 |
---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
2-aminoethyl 2-phenylbutanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-11(12(14)15-9-8-13)10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H |
InChI Key |
CCQSBOQOGSBVCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCN.Cl |
Origin of Product |
United States |
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